molecular formula C12H21NO2 B4933759 2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL

2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL

Cat. No.: B4933759
M. Wt: 211.30 g/mol
InChI Key: XPAGJVBLZMXNGW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL is an organic compound with a complex structure that includes a morpholine ring, an alkyne group, and multiple methyl groups

Properties

IUPAC Name

2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h11,14H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAGJVBLZMXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#CCN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a suitable alkyne with a morpholine derivative under specific reaction conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems and advanced analytical techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes .

Scientific Research Applications

2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can further interact with biological targets. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(morpholin-4-YL)hex-4-YN-3-OL is unique due to its combination of a morpholine ring and an alkyne group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

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